molecular formula BF2HO B8662250 Difluorohydroxyborane CAS No. 13867-66-8

Difluorohydroxyborane

Cat. No. B8662250
Key on ui cas rn: 13867-66-8
M. Wt: 65.82 g/mol
InChI Key: OKVJWADVFPXWQD-UHFFFAOYSA-N
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Patent
US04871849

Procedure details

A mixture of 6.87 g of 4-methyl-piperazine and 7.26 g of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid formed with 36 ml of dimethyl sulfoxide is stirred at 110° C. for 3 hours. As the reaction proceeds yellow crystals precipitate gradually from the reaction mixture. The anhydride of 6-fluoro-1-methylamino-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid thus formed is hydrolyzed without isolation from the reaction mixture as follows:
Quantity
6.87 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1Cl)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]>CS(C)=O>[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
CN1CCNCC1
Name
anhydride
Quantity
7.26 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(=CN(C2=CC1Cl)NC)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(F)F
Step Two
Name
Quantity
36 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred at 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitate gradually from the reaction mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=CC1N1CCN(CC1)C)NC)C(=O)O)=O
Name
Type
product
Smiles
B(O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04871849

Procedure details

A mixture of 6.87 g of 4-methyl-piperazine and 7.26 g of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid formed with 36 ml of dimethyl sulfoxide is stirred at 110° C. for 3 hours. As the reaction proceeds yellow crystals precipitate gradually from the reaction mixture. The anhydride of 6-fluoro-1-methylamino-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid thus formed is hydrolyzed without isolation from the reaction mixture as follows:
Quantity
6.87 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1Cl)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]>CS(C)=O>[F:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[N:15]([NH:20][CH3:21])[CH:14]=[C:13]([C:22]([OH:24])=[O:23])[C:12]2=[O:25].[B:26]([F:29])([F:28])[OH:27]

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
CN1CCNCC1
Name
anhydride
Quantity
7.26 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(=CN(C2=CC1Cl)NC)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(F)F
Step Two
Name
Quantity
36 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred at 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitate gradually from the reaction mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=CC1N1CCN(CC1)C)NC)C(=O)O)=O
Name
Type
product
Smiles
B(O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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